N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
Overview
Description
N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is an organosilicon compound characterized by its unique structure, which includes a hexenyl group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of hex-5-en-1-amine with trimethylsilyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hex-5-en-1-amine+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of catalysts or specific reaction conditions to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its ability to enhance surface properties.
Mechanism of Action
The mechanism by which N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic surfaces and molecules. This property is particularly useful in surface modification and the development of hydrophobic coatings.
Comparison with Similar Compounds
Similar Compounds
- Hex-5-en-1-yl(trimethoxy)silane
- Hex-5-en-1-yl acetate
- Hex-5-yn-1-ol
Uniqueness
N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both a hexenyl group and a trimethylsilyl group, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and versatility in various applications, particularly in the fields of materials science and surface modification.
Properties
IUPAC Name |
N,N-bis(trimethylsilyl)hex-5-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29NSi2/c1-8-9-10-11-12-13(14(2,3)4)15(5,6)7/h8H,1,9-12H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAKSPNQLFRAMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(CCCCC=C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29NSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518647 | |
Record name | N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89333-68-6 | |
Record name | N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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